3-Iodo-n,n-dimethylaniline
Overview
Description
3-Iodo-n,n-dimethylaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an iodine atom attached to the third position of the benzene ring and a dimethylamino group attached to the nitrogen atom. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-n,n-dimethylaniline typically involves the iodination of n,n-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where n,n-dimethylaniline is treated with iodine in the presence of an oxidizing agent such as nitric acid or sulfuric acid. The reaction is carried out under controlled conditions to ensure selective iodination at the third position of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of recyclable iodinating reagents, such as 1-butyl-3-methylpyridinium dichloroiodate, has also been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-n,n-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: It can be reduced to form amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of compounds like 3-amino-n,n-dimethylaniline.
Oxidation: Formation of 3-nitro-n,n-dimethylaniline.
Reduction: Formation of 3-amino-n,n-dimethylaniline.
Scientific Research Applications
3-Iodo-n,n-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 3-Iodo-n,n-dimethylaniline involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets. The dimethylamino group can also engage in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
n,n-Dimethylaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-n,n-dimethylaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
3-Chloro-n,n-dimethylaniline: Contains a chlorine atom, which also affects its chemical properties and uses.
Uniqueness: 3-Iodo-n,n-dimethylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make the compound more suitable for specific applications, such as in the synthesis of complex organic molecules and as a reagent in halogen bonding studies .
Properties
IUPAC Name |
3-iodo-N,N-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFNKBQQVHGWAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563137 | |
Record name | 3-Iodo-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33454-16-9 | |
Record name | 3-Iodo-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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